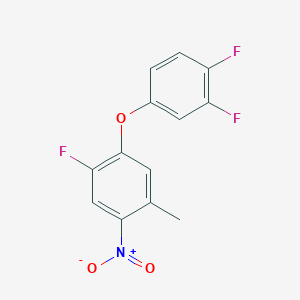

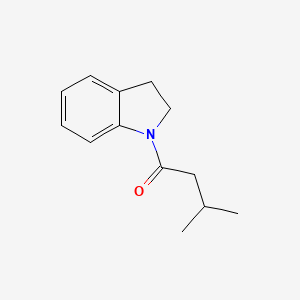

1-(3,4-difluorophenoxy)-2-fluoro-5-methyl-4-nitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The introduction of "1-(3,4-difluorophenoxy)-2-fluoro-5-methyl-4-nitrobenzene" involves exploring the broader class of nitrobenzene derivatives with fluorine substitutions. These compounds are of significant interest due to their potential applications in materials science, pharmaceuticals, and organic synthesis. The presence of nitro and fluorine groups significantly alters the chemical and physical properties, making them valuable for various chemical reactions and applications.

Synthesis Analysis

The synthesis of fluorinated nitrobenzene derivatives typically involves nucleophilic aromatic substitution reactions, where fluorine's high electronegativity and the nitro group's electron-withdrawing effects facilitate the introduction of other substituents. For example, "1-Fluoro-2,5-dimethoxy-4-nitrobenzene" was synthesized from 2-fluoro-1,4-dimethoxybenzene with a high yield, showcasing the feasibility of such synthetic routes (Martin Sweeney, P. McArdle, F. Aldabbagh, 2018).

科学的研究の応用

Inhibition of Leukocyte Functions

Fluorinated nitrobenzenes, such as 1,5-difluoro-2,4-dinitrobenzene (DFDNB) and 4,4'-difluoro-3,3'-dinitrodiphenyl sulfone (DFDNDPS), have been shown to inhibit several functions of rabbit polymorphonuclear leukocytes, including chemotaxis, phagocytosis, exocytosis, and the respiratory burst. These inhibitory effects, occurring at micromolar concentrations, suggest an interaction with vulnerable sulfhydryl groups in a hydrophobic environment as the mechanism of action (Elferink & Deierkauf, 1984).

Organometallic Chemistry and Catalysis

Partially fluorinated benzenes, such as fluorobenzene (FB) and 1,2-difluorobenzene (1,2-DiFB), are increasingly recognized for their utility in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents, reducing π-electron density donation from the arene, allow these compounds to serve as non-coordinating solvents or as ligands that are easily displaced. This has opened up new opportunities for their use in the synthesis and catalysis fields, demonstrating the versatility of fluorinated benzenes in contemporary organic synthesis (Pike, Crimmin, & Chaplin, 2017).

Molecular Ordering Analysis

The molecular ordering of smectogenic compounds, including those with fluorinated groups, has been analyzed using quantum mechanics and computer simulation. This research provides insights into the translatory and orientational motions of molecules, highlighting the role of fluorination in affecting molecular interactions and properties. Such studies are crucial for understanding the material properties of liquid crystals and other materials with specific ordering characteristics (Ojha & Pisipati, 2003).

特性

IUPAC Name |

1-(3,4-difluorophenoxy)-2-fluoro-5-methyl-4-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO3/c1-7-4-13(11(16)6-12(7)17(18)19)20-8-2-3-9(14)10(15)5-8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWOQBVSJQRVDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])F)OC2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Difluorophenoxy)-2-fluoro-5-methyl-4-nitrobenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-fluoro-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-2-quinolinecarboxamide](/img/structure/B5560585.png)

![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5560596.png)

![8-[2-(2-naphthyloxy)propanoyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5560603.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5560608.png)

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5560626.png)

![{4-[4-methoxy-3-(methoxymethyl)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5560641.png)

![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]indoline](/img/structure/B5560647.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(5-methyl-2-thienyl)ethanone](/img/structure/B5560677.png)

![4-[4-(2-phenoxypropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5560683.png)

![2-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B5560684.png)